(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one
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Overview
Description
The compound (2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one
is a complex organic molecule. It contains a benzothiazinone core, which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring. The molecule also contains a methoxyphenyl group and a methylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazinone), a methoxy group (-OCH3), and a methylamino group (-NHCH3). These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzothiazinone core might undergo electrophilic aromatic substitution reactions. The methoxy group could potentially be demethylated under certain conditions. The methylamino group might participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups present in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Approaches : Research has focused on the synthesis of benzothiazine and acrylamide compounds, including derivatives similar to the specified chemical. Techniques like Knoevenagel condensation have been utilized for preparing arylidenebenzothiazine compounds, showing the versatility and reactivity of these frameworks in organic chemistry (Alves de Souza et al., 2010).
Biological Activities
- Antimicrobial and Antifungal Properties : Certain thiophene-3-carboxamide derivatives, sharing a structural motif with the query compound, exhibit notable antibacterial and antifungal activities. These findings highlight the potential of benzothiazine derivatives as candidates for developing new antimicrobial agents (Vasu et al., 2005).
- Antiproliferative Activities : Arylidene-hydrazinyl-thiazole derivatives, related in structure to the target molecule, have shown significant antiproliferative activity against carcinoma cell lines, indicating potential applications in cancer therapy (Grozav et al., 2014).
Antifolate Properties
- The synthesis of novel compounds, such as 5,10-ethano-5,10-dideazaaminopterin, based on benzothiazine derivatives, has been explored for their antifolate properties. These compounds exhibit similar potency to methotrexate in inhibiting dihydrofolate reductase (DHFR) and L1210 cell growth, suggesting their utility in chemotherapy (Degraw et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-13-8-6-12(7-9-13)10-18-11-16-17(20)19-14-4-2-3-5-15(14)22-16/h2-9,11,18H,10H2,1H3,(H,19,20)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPIFUPINZBLSV-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=C2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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